Quinoline, 6-chloro-4-methyl-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride
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Overview
Description
Quinoline, 6-chloro-4-methyl-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride is a complex organic compound with a unique structure that combines a quinoline core with a thiazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-chloro-4-methyl-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro and methyl groups. The thiazolidine ring is then attached through a series of reactions involving pentyl intermediates. The final step involves the formation of the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-chloro-4-methyl-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Quinoline, 6-chloro-4-methyl-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Quinoline, 6-chloro-4-methyl-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and thiazolidine-containing molecules. Examples include:
- Quinoline, 6-chloro-4-methyl-2-((5-(3-thiazolidinyl)pentyl)oxy)-, monohydrochloride
- This compound .
Uniqueness
What sets this compound apart is its unique combination of a quinoline core with a thiazolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
41288-20-4 |
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Molecular Formula |
C18H24Cl2N2OS |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-[5-(6-chloro-4-methylquinolin-2-yl)oxypentyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C18H23ClN2OS.ClH/c1-14-11-18(20-17-6-5-15(19)12-16(14)17)22-9-4-2-3-7-21-8-10-23-13-21;/h5-6,11-12H,2-4,7-10,13H2,1H3;1H |
InChI Key |
AYQLTGJEMXKWHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)OCCCCCN3CCSC3.Cl |
Origin of Product |
United States |
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